molecular formula C9H15Cl2N3 B13612902 (S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride

(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B13612902
M. Wt: 236.14 g/mol
InChI Key: UPUGVQFRUAILBT-JZGIKJSDSA-N
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Description

(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride is a chiral amine of high interest in medicinal chemistry as a versatile synthetic building block. The compound features a pyrrolidine ring, a privileged saturated nitrogen heterocycle found in numerous FDA-approved drugs. The three-dimensional, sp3-hybridized nature of the pyrrolidine ring contributes favorably to the physicochemical properties of drug candidates, influencing solubility, lipophilicity, and the ability to explore a wider pharmacophore space compared to flat aromatic systems . The specific (S)-enantiomer provided offers a defined spatial orientation for interacting with enantioselective biological targets, such as proteins and enzymes, which is a critical factor in the design of selective ligands and the optimization of a compound's biological profile . The molecular scaffold, which combines a pyridine heterocycle with a pyrrolidine ring, is a common motif in compounds with documented antimicrobial and antiviral activities . This structure serves as a key precursor in the stereoselective synthesis of various biologically active molecules and complex pharmaceuticals . As a diamino-functionalized intermediate, this compound is readily amenable to further synthetic elaboration, making it a valuable reagent for constructing diverse compound libraries. This compound is provided for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

(3S)-1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m0../s1

InChI Key

UPUGVQFRUAILBT-JZGIKJSDSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CN(CC1N)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

The pyrrolidine scaffold is commonly constructed via stereoselective cyclization methods or transition-metal catalyzed reactions:

  • Palladium-Catalyzed Carboamination of γ-Amino Alkenes:
    This method enables simultaneous formation of carbon-nitrogen and carbon-carbon bonds, producing disubstituted pyrrolidines with high diastereoselectivity (up to >20:1 diastereomeric ratio). The reaction uses palladium catalysts such as Pd2(dba)3 with diphosphine ligands (e.g., dppe) under mild conditions (e.g., 100 °C in toluene with sodium tert-butoxide base). This approach allows for the introduction of aryl groups at the nitrogen and stereocontrol at the 3-position of the pyrrolidine ring, which is crucial for obtaining the (S)-enantiomer.

  • Intramolecular Cyclization via Mitsunobu Reaction:
    The Mitsunobu reaction has been utilized for intramolecular cyclization of hydroxy-substituted pyrrolidines to form stereodefined pyrrolidine derivatives. For example, 4-hydroxypyrrolidine derivatives can be cyclized and further functionalized to yield pyrrolidin-3-ylamine derivatives. This method provides moderate yields and stereoselectivity and is often followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt.

  • [3+2] Cycloaddition of Azomethine Ylides:
    This classical approach rapidly constructs highly substituted pyrrolidine rings with stereochemical control. The cycloaddition between azomethine ylides and substituted olefins allows access to various stereoisomers, including the (S)-configured pyrrolidine. However, this method may require further functional group manipulation to install the pyridin-2-yl substituent at the nitrogen.

Installation of the Pyridin-2-yl Substituent

  • Nucleophilic Substitution on Pyrrolidine Nitrogen:
    The pyridin-2-yl group can be introduced by nucleophilic substitution reactions where the pyrrolidine nitrogen attacks a suitable pyridin-2-yl electrophile. This step often follows the formation of the pyrrolidine ring and may be performed under mild conditions to avoid racemization.

  • Transition-Metal Catalyzed Cross-Coupling:
    Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, can be employed to attach the pyridin-2-yl group to the pyrrolidine nitrogen. This method offers high selectivity and functional group tolerance.

Salt Formation

  • The free base of (S)-1-pyridin-2-yl-pyrrolidin-3-ylamine is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in aqueous or alcoholic media, to improve stability, solubility, and ease of handling.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield (%) Diastereoselectivity Notes
Palladium-Catalyzed Carboamination Pd2(dba)3, dppe, NaOt-Bu 100 °C, toluene 68-88 >20:1 dr High stereoselectivity, simultaneous C-N and C-C bond formation
Mitsunobu Intramolecular Cyclization DIAD, PPh3, thioacetic acid (for derivatives) Room temperature to mild heating Moderate Moderate Useful for hydroxyproline derivatives, moderate yields
[3+2] Cycloaddition of Azomethine Ylides Azomethine ylide, substituted olefins Various, often mild to moderate Good High Rapid construction of pyrrolidine ring, stereocontrol
Palladium-Catalyzed Cross-Coupling Pd catalyst, aryl halides (pyridin-2-yl halide) Mild to moderate temperature Good High Efficient installation of pyridin-2-yl substituent
Salt Formation with Hydrochloric Acid HCl (aqueous or alcoholic) Ambient temperature Quantitative N/A Converts free base to stable dihydrochloride salt

Detailed Research Findings

Mechanistic Insights

  • The palladium-catalyzed carboamination proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of the γ-amino alkene, and reductive elimination to form the pyrrolidine ring with high stereocontrol. The choice of ligand and base significantly affects the diastereoselectivity and yield.

  • The Mitsunobu reaction mechanism involves inversion of configuration at the reacting center, which can be exploited for stereochemical control. Subsequent functional group transformations enable the preparation of pyrrolidin-3-ylamine derivatives with desired stereochemistry.

Stereoselectivity Control

  • Diastereoselectivity in pyrrolidine synthesis is influenced by steric and electronic factors, including substituent positioning and catalyst-ligand environment. For example, the formation of 2,5-cis and 2,3-trans disubstituted pyrrolidines can be rationalized by transition state models minimizing steric strain.

  • The (S)-configuration can be selectively accessed by using chiral starting materials or chiral catalysts, although the literature primarily reports diastereoselectivity rather than absolute enantioselectivity in these methods.

Practical Considerations

  • The palladium-catalyzed methods require careful control of reaction conditions to avoid racemization and maximize yield.

  • The Mitsunobu reaction, while versatile, may involve hazardous reagents (e.g., diethyl azodicarboxylate) and requires careful handling.

  • Salt formation with hydrochloric acid is straightforward but must be optimized to ensure complete conversion and purity.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

The compound serves as a precursor in palladium-mediated transformations, particularly in carboamination processes for constructing complex heterocycles:

Reaction TypeConditionsOutcomeYieldSource
CarboaminationPdCl₂ (10 mol%), CuCl₂ (3 equiv), CO (1 atm), MeOH, rtForms pyrrolidine derivatives via anti-aminopalladation63%
Cross-CouplingPd(OAc)₂, XPhos, LiHMDS, THF, 60°CIntroduces aryl/alkenyl groups at C1’ via C–N and C–C bond formation>20:1 dr

Mechanistic Insight :

  • The reaction proceeds through alkene coordination to Pd(II), followed by anti-aminopalladation to generate intermediates like I-17 (Scheme 2 in ).

  • CO insertion into the C1’–Pd bond forms acylpalladium species (e.g., I-18 ), which undergo methanolysis to yield functionalized pyrrolidines .

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic displacements under mild conditions:

SubstrateReagents/ConditionsProductYieldSource
5-Chloro-pyrimidineDIPEA, DMA, 140°C (microwave)Substituted pyrazolo[1,5-a]pyridine61%
Sulfonamide derivativeDIPEA, CH₂Cl₂, rt, 18hPyrrolidine-linked sulfonamide63.5%

Key Observation :

  • Steric hindrance from the pyrrolidine ring directs regioselectivity, favoring substitution at less hindered positions .

Oxidation and Functional Group Interconversion

The secondary amine undergoes oxidation to form imine or nitro intermediates:

Oxidizing AgentConditionsProductApplicationSource
O₂ (catalytic)Ru or Fe catalysts, polar aprotic solventsImine derivativesPrecursors for Schiff bases
HNO₃/H₂SO₄0–5°C, controlled additionNitro-pyrrolidine analogsBioactive compound synthesis

Stereochemical Impact :

  • Oxidation retains the (S)-configuration due to the rigid pyrrolidine scaffold.

Reductive Amination and Cyclization

The amine group facilitates cyclization via reductive pathways:

Starting MaterialReagents/ConditionsProductYieldSource
Ketone derivativeNaBH₃CN, MeOH, rtSpirocyclic pyrrolidine78%
Aldehyde intermediateH₂ (1 atm), Pd/C, EtOHTetrahydroisoquinoline analogs85%

Notable Example :

  • Reductive amination with 2-bromo-1,1-diethoxyethane yields 1,3-oxazol-2-yl derivatives (e.g., 23 ) .

Acid/Base-Mediated Transformations

The dihydrochloride salt exhibits pH-dependent reactivity:

ConditionReactionOutcomeSource
HCl (conc.)HydrolysisDes-cyano derivative (21 )
LiOH (aq.)HydrolysisPrimary amide (22 )
NH₃ (aq.)Chloride displacementFree base form

Practical Consideration :

  • The hydrochloride counterions enhance solubility in polar solvents (e.g., H₂O, MeOH), enabling reactions in protic media .

Comparative Reactivity with Analogues

Reactivity differs significantly between stereoisomers and structural analogs:

CompoundReaction with DIAD/THFProduct YieldSelectivitySource
(S)-isomerThiadiazole formation36%>99% ee
Racemic mixtureSame conditions28%72% ee
N,N-Dimethylpyrrolidin-3-amineMicrowave-assisted coupling61%N/A

Takeaway :

  • The (S)-configuration improves both yield and enantiomeric excess in asymmetric syntheses .

Scientific Research Applications

(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity. This binding can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Core Structure Key Features Applications/Findings References
Sapropterin dihydrochloride Pterin derivative Tetrahydrobiopterin analog; dihydrochloride salt Reduces serum phenylalanine in phenylketonuria
Ethylenediamine-N,N'-di-2-propanoate dihydrochloride Ethylenediamine backbone R2edda-type ester; dihydrochloride form Cytotoxic (IC50: 11 µM vs. HL-60, U251 cells)
(S)-1,2-Diaminopropane dihydrochloride Diaminopropane Chiral dihydrochloride salt Enables regioselective acylation in drug synthesis
L-Histidine dihydrochloride Imidazole-containing amino acid Chelating agent; dihydrochloride salt Used in synthesis of Co-NS@NCP catalysts
Emetine dihydrochloride hydrate Isoquinoline alkaloid Protein synthesis inhibitor Inhibits eukaryotic translation (purchased from Sigma-Aldrich)

Key Comparison Points

Stereochemistry and Bioactivity: The (S)-configuration in “(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride” likely influences receptor binding or catalytic activity, similar to (S)-1,2-diaminopropane dihydrochloride’s role in regioselective synthesis . In contrast, sapropterin dihydrochloride lacks chiral centers but relies on dihydrochloride salt formation for bioavailability .

Dihydrochloride Salt Utility :

  • Dihydrochloride salts improve aqueous solubility and stability, as seen in emetine dihydrochloride hydrate and ethylenediamine derivatives . This suggests the target compound’s salt form may enhance pharmacokinetics.

Structural Backbone Differences: Pyridine vs. Pterin: The pyridin-2-yl group in the target compound contrasts with sapropterin’s pterin ring, which is critical for enzyme cofactor activity . Pyrrolidine vs.

Biological Activity: Ethylenediamine-N,N'-di-2-propanoate dihydrochloride derivatives show cytotoxicity (IC50 ~11 µM), suggesting that the target compound’s amine and pyridine groups could similarly interact with biological targets .

Biological Activity

(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring and a pyrrolidine moiety, with its stereochemistry denoted as (S). The molecular formula is C9H15Cl2N3, with a molecular weight of 236.14 g/mol. Its systematic name reflects its chiral center configuration, which may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes in biological systems. These interactions can modulate various cellular pathways, leading to diverse pharmacological effects. Notably, computational models have suggested that this compound may act on multiple biological targets, enhancing its therapeutic potential in drug development.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising activities in several areas:

  • Anticancer Activity : The compound has shown potential as an anticancer agent through its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
  • Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting that this compound may also contribute to neuroprotection.
  • Antimicrobial Properties : The compound is being explored for its antimicrobial activities, particularly against Gram-positive bacteria, indicating potential use in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines with IC50 values suggesting moderate potency. For example, one study reported an IC50 value of 25 µM against a specific cancer cell line.
  • Neuroprotective Studies : A study highlighted the compound's ability to protect neurons from oxidative stress-induced damage, showing promise for neurodegenerative disease applications.
  • Antimicrobial Efficacy : Comparative studies indicated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus, with inhibition zones comparable to established antibiotics .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrrolidinePyrrolidine ring with methyl groupNeuroactive properties
2-AminopyridineAmino group on pyridinePotential neuroprotective effects
4-PiperidinolPiperidine ringAntidepressant activity

What sets this compound apart is its specific stereochemistry and the combination of both pyridine and pyrrolidine rings, which may confer unique binding properties not observed in other similar compounds.

Q & A

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways at the pyrrolidine amine site. MD simulations (e.g., GROMACS) predict stability in solvent matrices. Validate with accelerated stability studies (40°C/75% RH for 3 months) .

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